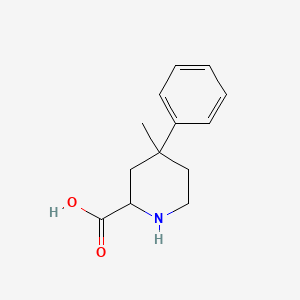

4-Methyl-4-phenylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-4-phenylpiperidine-2-carboxylic acid is a piperidine derivative characterized by a six-membered heterocyclic ring with a carboxylic acid group at position 2, a methyl group, and a phenyl group at position 4. This structural configuration confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-mediated alkyne functionalization followed by enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of substituted pyridines in the presence of a heterogeneous cobalt catalyst. This method is advantageous due to its high yield and selectivity, as well as the use of water as a solvent, making it environmentally friendly .

Chemical Reactions Analysis

2.1. Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

These reactions are critical for modifying solubility and bioactivity in pharmaceutical applications .

2.2. Cyclization and Ring-Opening

The piperidine ring participates in intramolecular cyclization and ring-opening reactions:

-

Cyclization : Under acidic conditions, the nitrogen lone pair facilitates ring closure to form bicyclic structures (e.g., fused piperidine-quinoline derivatives) .

-

Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the piperidine ring, yielding linear amines .

Example :

“Intramolecular aza-Michael reactions using organocatalysts yield enantiomerically enriched 2,5-disubstituted piperidines with >90% enantiomeric excess” .

2.3. Oxidation and Reduction

-

Oxidation : The carboxylic acid group resists further oxidation, but the piperidine ring’s methyl group can be oxidized to a hydroxymethyl derivative using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic phenyl group to a cyclohexane moiety .

3.1. Palladium-Catalyzed Coupling

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via its aromatic ring:

-

Reagent : Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>

4.2. Mechanistic Insights

-

Hydrogen-bonding networks : The carboxylic acid stabilizes transition states in cyclization reactions, as confirmed by DFT calculations .

-

Steric effects : The 4-methyl group hinders electrophilic substitution at the piperidine C-3/C-5 positions .

Key Challenges and Solutions

Scientific Research Applications

Medicinal Chemistry

4-Methyl-4-phenylpiperidine-2-carboxylic acid has been studied for its analgesic properties. Research indicates that derivatives of this compound exhibit effective analgesic activity at lower doses compared to conventional analgesics, making them potential candidates for pain management therapies .

The compound serves as a precursor in synthesizing biologically active compounds. Its derivatives have been explored for their interactions with various biological targets, including receptors involved in pain modulation and neurotransmission .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and therapeutic agents. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing complex organic molecules .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Forms alcohols or amines | Hydrogen gas with palladium on carbon |

| Substitution | Introduces different functional groups | Halides or amines under basic conditions |

Table 2: Pharmacological Properties

| Property | Observations |

|---|---|

| Analgesic Activity | Effective at lower doses than standard analgesics |

| Mechanism of Action | Interaction with pain receptors |

| Administration Routes | Parenteral (injection) and oral |

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of this compound derivatives. The findings indicated that these compounds provided significant pain relief in animal models, demonstrating their potential as new analgesics with improved safety profiles compared to traditional options .

Case Study 2: Synthesis of Complex Molecules

Research conducted at a leading pharmaceutical laboratory focused on using this compound as a key intermediate in synthesizing novel antipsychotic medications. The study highlighted the compound's role in enhancing the pharmacological properties of the final products .

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific derivative or drug it is incorporated into .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent patterns:

Pharmacological Activity

NMDA Receptor Antagonism :

- The cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids (e.g., LY233053) exhibit potent NMDA receptor antagonism (IC₅₀ = 107 nM in binding assays) and block NMDA-induced convulsions (MED = 20 mg/kg in rats) .

- By contrast, this compound’s bulky C4 substituents (methyl and phenyl) may enhance hydrophobic interactions with NMDA receptors, though direct activity data are unavailable.

Neuroprotection and CNS Applications :

- Piperidine-1-carboxylic acid amides (e.g., ) show utility in treating Alzheimer’s, Parkinson’s, and schizophrenia, suggesting piperidine derivatives broadly target neurological pathways .

- The phenyl group in this compound could improve blood-brain barrier (BBB) penetration compared to smaller substituents like methyl or tetrazole .

Physicochemical Properties

- Tetrazole-containing analogues () balance polarity and lipophilicity via their ionizable tetrazole moiety, achieving better solubility than purely hydrophobic substituents .

Molecular Weight and Steric Effects :

- This compound (MW ~261.3 g/mol) is heavier than (2R,4R)-4-methylpiperidine-2-carboxylic acid (MW ~157.2 g/mol), which may affect pharmacokinetics .

Biological Activity

4-Methyl-4-phenylpiperidine-2-carboxylic acid (MPPCA) is a compound of significant interest in medicinal chemistry due to its structural similarities to known analgesics. Its unique piperidine structure, which includes a methyl group and a phenyl group, along with a carboxylic acid functional group, positions it as a potential candidate for pain management therapies. This article explores the biological activity of MPPCA, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Structural Characteristics

The chemical structure of MPPCA can be represented as follows:

This structure is characterized by:

- A piperidine ring.

- A methyl group at the fourth carbon.

- A phenyl group also at the fourth carbon.

- A carboxylic acid functional group at the second position.

Analgesic Properties

Research indicates that MPPCA and its derivatives exhibit significant analgesic activity . The compound's structural resemblance to established analgesics such as pethidine suggests potential efficacy in pain relief. Studies have shown that certain derivatives of MPPCA can act as selective agonists or antagonists at opioid receptors, which are critical in modulating pain pathways.

The mechanism by which MPPCA exerts its effects primarily involves interaction with the central nervous system (CNS). By binding to opioid receptors, MPPCA can influence neurotransmitter release and alter pain perception. This interaction may provide analgesic effects with potentially fewer side effects compared to traditional opioids .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to MPPCA:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pethidine (Meperidine) | Piperidine ring with a phenyl group | Widely used analgesic; Schedule II substance |

| Normeperidine | Similar structure but lacks a methyl group | Active metabolite of pethidine; exhibits toxicity |

| Meperidinic Acid | Carboxylic acid derivative of meperidine | Investigated for opioid receptor activity |

| 1-Methyl-4-phenylpiperidine-2-carboxylic Acid | Methyl group on nitrogen instead of carbon | Potentially different pharmacological profile |

These compounds illustrate variations in biological activity and therapeutic applications while maintaining core structural components that define their pharmacological properties.

Case Studies and Research Findings

- Opioid Receptor Modulation : A study demonstrated that certain derivatives of MPPCA show high binding affinity to μ-opioid receptors, indicating their potential as effective analgesics . The research highlighted that these derivatives could modulate pain pathways effectively.

- In Vivo Efficacy : In animal models, MPPCA derivatives were tested for their ability to alleviate pain in various scenarios. The results indicated significant pain relief comparable to traditional opioids but with a reduced risk of addiction and side effects .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of MPPCA have revealed that modifications at specific positions on the piperidine ring can enhance potency and selectivity for opioid receptors. For instance, replacing certain substituents has led to compounds with improved lipophilicity and biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-4-phenylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step reactions, such as cyclization, alkylation, or carboxylation. For example, analogous compounds (e.g., 4-substituted piperidines) are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, using catalysts like palladium acetate and bases such as cesium carbonate . Optimization may involve adjusting reaction temperature (e.g., 40–100°C for cyclization ), solvent choice (e.g., acetonitrile for improved yield ), and purification via column chromatography or recrystallization . Key parameters to monitor include pH, reaction time, and intermediate stability.

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

Initial screening should include:

- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or monoamine oxidases, using spectrophotometric methods to measure activity changes .

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

The compound’s stereochemistry (e.g., axial methyl vs. equatorial phenyl groups) impacts biological activity. Strategies include:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereoselectivity .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm configurations .

Q. What computational methods aid in predicting the compound’s binding affinity to neurological targets?

- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., σ-1 or NMDA receptors). Focus on the carboxylic acid group’s hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. phenyl) on predicted IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data for similar piperidine derivatives?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility checks : Validate findings across multiple cell lines (e.g., SH-SY5Y vs. PC12) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

- Dose-response curves : Ensure activity is concentration-dependent and statistically significant (p < 0.05) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

- Formulation : Use nanoemulsions or liposomal carriers to improve solubility in physiological buffers .

- Pharmacokinetics : Conduct IV/PO dosing in rodent models, monitoring plasma half-life via LC-MS/MS .

Q. Methodological Considerations

Q. How can researchers optimize purification to achieve >95% purity for in vitro assays?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

- HPLC prep-scale : Collect fractions at λ = 254 nm and confirm purity via NMR integration .

Q. What are the best practices for stabilizing this compound in solution?

- Storage : Keep lyophilized powder at -20°C under argon. For solutions, use acidic buffers (pH 4–5) to prevent decarboxylation .

- Light sensitivity : Store in amber vials to avoid photodegradation .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?

Variations often stem from:

- Catalyst batch differences : Screen alternative palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) .

- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques for moisture-sensitive steps .

- Scale-up effects : Compare yields at 1 mmol vs. 10 mmol scales; adjust mixing efficiency or heating rates .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-methyl-4-phenylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c1-13(10-5-3-2-4-6-10)7-8-14-11(9-13)12(15)16/h2-6,11,14H,7-9H2,1H3,(H,15,16) |

InChI Key |

VLNRMLZSQMGWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC(C1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.